
Heptacosaethylene glycol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptacosaethylene glycol is a poly(ethylene glycol).
科学的研究の応用
1. Environmental Degradation and Biodegradation
Heptacosaethylene glycol, as part of polyethylene glycols (PEGs), is studied for its environmental impact and biodegradation processes. Research has shown that PEGs are attacked by microorganisms in sewage, river waters, and soil, highlighting their biodegradability and environmental interactions (Jones & Watson, 1976).
2. Applications in Liquid Crystalline Systems
This compound is utilized in studies of liquid crystalline systems. For example, its role in forming hexagonal liquid-crystalline structures has been researched, particularly in systems involving heptane, nonionic surfactants, and water (Cordobes, Muñoz, & Gallegos, 1997).
3. Analytical and Bioanalytical Methods
This compound, as a PEG derivative, has significant relevance in analytical and bioanalytical methods. This includes its use in enhancing the growth of mammalian cells (Shintani, Iwamoto, & Kitano, 1988), and in solid-phase microextraction methods for biological sample analysis (Xu et al., 2011).
4. Role in Biomolecule Fractionation
Research has also focused on the use of PEGs, including this compound, in the fractionation of biomolecules, particularly in the study of membrane proteins and their separation (Sánchez-Ferrer, Bru, & García-Carmona, 1994).
5. Pharmaceutical and Clinical Research
This compound plays a role in pharmaceutical and clinical research, particularly in the context of PEGylation and its impact on the pharmacokinetic and pharmacological profiles of therapeutic molecules (Zhang et al., 2020).
6. Industrial and Chemical Applications
It is also significant in industrial and chemical applications, such as in the synthesis of PEG derivatives and their diverse chemical and biological applications (Harris, 1985).
特性
分子式 |
C54H110O28 |
|---|---|
分子量 |
1207.4 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C54H110O28/c55-1-3-57-5-7-59-9-11-61-13-15-63-17-19-65-21-23-67-25-27-69-29-31-71-33-35-73-37-39-75-41-43-77-45-47-79-49-51-81-53-54-82-52-50-80-48-46-78-44-42-76-40-38-74-36-34-72-32-30-70-28-26-68-24-22-66-20-18-64-16-14-62-12-10-60-8-6-58-4-2-56/h55-56H,1-54H2 |
InChIキー |
ROBWXMBKZRGUGK-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




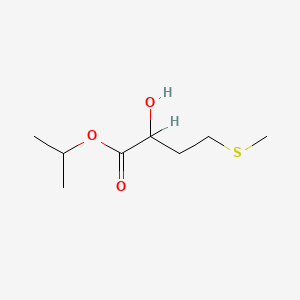

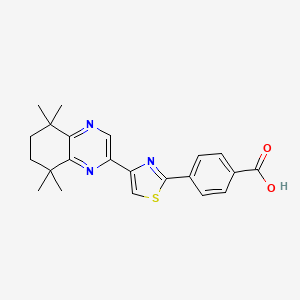
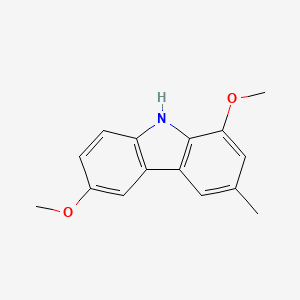
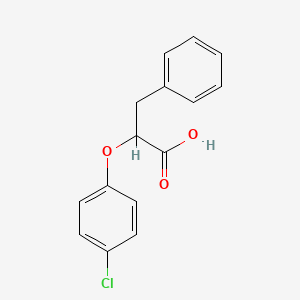
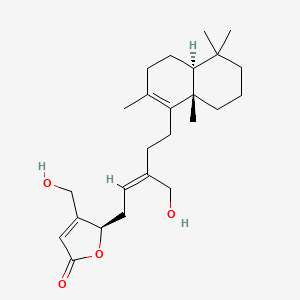
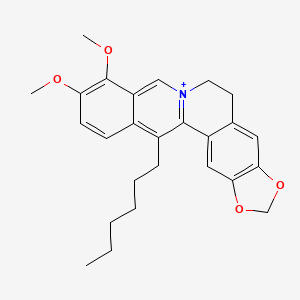

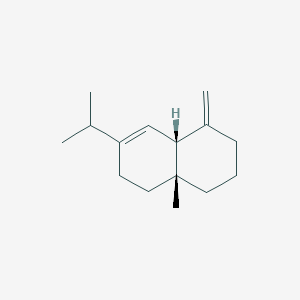
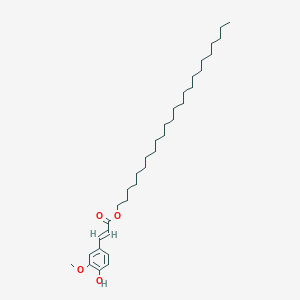
![6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one](/img/structure/B1254298.png)
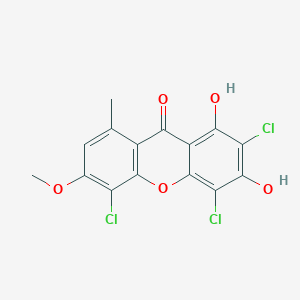
![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B1254302.png)